molecular formula C14H11BrN2 B6319572 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 726155-36-8

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B6319572
CAS No.: 726155-36-8
M. Wt: 287.15 g/mol
InChI Key: JAZCTBFIKVNRFZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromophenyl substituent at the 2-position and a methyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling might yield a biaryl compound.

Scientific Research Applications

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 8-Methylimidazo[1,2-a]pyridine

Comparison: 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromophenyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different electronic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(3-bromophenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZCTBFIKVNRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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